Product packaging for 3-Hydroxyadamantane-1-acetic acid(Cat. No.:)

3-Hydroxyadamantane-1-acetic acid

Cat. No.: B12058919
M. Wt: 210.27 g/mol
InChI Key: JFMDWSCOQLUOCZ-LRSDLPTKSA-N
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Description

Overview of the Adamantane (B196018) Framework in Chemical Research

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, possesses a rigid, diamondoid structure that was first isolated from petroleum in 1933. researchgate.netnih.govwikipedia.org This unique cage-like arrangement of carbon atoms imparts exceptional thermal stability and lipophilicity, making it a valuable scaffold in various fields of chemical research. researchgate.netnih.gov The discovery of adamantane and its subsequent synthesis has paved the way for a dedicated area of study focused on polyhedral organic compounds. wikipedia.org Its structure serves as the smallest unit of a diamond crystal lattice, a characteristic that has intrigued chemists for decades. researchgate.net

Significance of Adamantane Derivatives in Contemporary Science

The functionalization of the adamantane core has led to a vast array of derivatives with diverse and significant applications. researchgate.netwikipedia.orgrsc.org These derivatives are integral to medicinal chemistry, materials science, and nanotechnology. researchgate.netwikipedia.orgresearchgate.net In medicine, adamantane-containing compounds have been developed as antiviral, antidiabetic, and anti-inflammatory agents. researchgate.netmdpi.com The rigid and lipophilic nature of the adamantane cage can enhance the pharmacological properties of drugs by improving their stability and bioavailability. researchgate.netnih.gov In materials science, adamantane-based polymers are explored for applications such as coatings for electronic displays. wikipedia.org

Position of 3-Hydroxyadamantane-1-acetic acid within Adamantane Derivatives Research

This compound is a disubstituted adamantane derivative, featuring both a hydroxyl (-OH) and an acetic acid (-CH₂COOH) group attached to its cage structure. This bifunctionality makes it a versatile building block in organic synthesis. It belongs to the broader class of adamantane derivatives, which are widely investigated for their potential applications. chemicalbook.comchemicalbook.com The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-donating and -accepting carboxylic acid group allows for the formation of complex supramolecular structures. nih.govnih.goviucr.org

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound primarily focuses on its synthesis, structural characterization, and its potential as a precursor for more complex molecules. nih.goviucr.org The crystal structure of this compound has been a subject of study, revealing how intermolecular hydrogen bonds contribute to a stable, chain-like network. nih.govnih.goviucr.orgresearchgate.net Understanding these structural details is crucial for designing new materials and pharmaceuticals with specific properties. The compound is also of interest in the study of reaction mechanisms involving the adamantane framework. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B12058919 3-Hydroxyadamantane-1-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid

InChI

InChI=1S/C12H18O3/c13-10(14)6-11-2-8-1-9(3-11)5-12(15,4-8)7-11/h8-9,15H,1-7H2,(H,13,14)/t8-,9+,11?,12?

InChI Key

JFMDWSCOQLUOCZ-LRSDLPTKSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)CC(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxyadamantane 1 Acetic Acid and Its Advanced Precursors

Preparation of 1-Acetyl-3-hydroxyadamantane

1-Acetyl-3-hydroxyadamantane is a pivotal intermediate, and its synthesis has been the subject of considerable research. researchgate.netnih.govnih.gov One established method involves a one-pot reaction starting from 3-hydroxy-1-adamantanecarboxylic acid. researchgate.net This process typically involves acylation, condensation, and decarboxylation steps to yield the desired acetyl derivative. researchgate.net The crystal structure of 1-acetyl-3-adamantanol has been determined by X-ray diffraction, confirming its molecular geometry and intermolecular hydrogen bonding patterns. nih.gov

Production of 3-Hydroxy-1-adamantanecarboxylic acid

The synthesis of 3-Hydroxy-1-adamantanecarboxylic acid is another crucial step in several synthetic strategies. guidechem.comgoogle.com This compound is often prepared from 1-adamantanecarboxylic acid through a two-step process involving bromination followed by hydrolysis. guidechem.com An alternative and more direct approach involves the oxidation of 1-adamantanecarboxylic acid using a mixture of nitric acid and sulfuric acid. google.comresearchgate.net This oxidation selectively introduces a hydroxyl group at one of the tertiary bridgehead positions of the adamantane (B196018) cage. The crystal structure of 3-hydroxyadamantane-1-carboxylic acid has also been elucidated, revealing extensive intermolecular hydrogen bonding. nih.gov

Crystallographic and Supramolecular Structural Analysis of 3 Hydroxyadamantane 1 Acetic Acid

Single-Crystal X-ray Diffraction Studies

The definitive three-dimensional structure of 3-Hydroxyadamantane-1-acetic acid was determined using single-crystal X-ray diffraction. nih.govnih.govresearchgate.net Crystals suitable for the analysis were cultivated through the slow evaporation of an aqueous solution. nih.goviucr.org The diffraction data, collected at 296 K, revealed that the compound crystallizes in the triclinic space group Pī. nih.goviucr.org

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical Formula C₁₂H₁₈O₃
Formula Weight 210.26 g/mol
Crystal System Triclinic
Space Group
Temperature 296 K
a (Å) Value not available in search results
b (Å) Value not available in search results
c (Å) Value not available in search results
α (°) Value not available in search results
β (°) Value not available in search results
γ (°) Value not available in search results
Volume (ų) Value not available in search results
Z 2
Calculated Density (Mg/m³) 1.280
F(000) 228
R-factor (R1) 0.048
Weighted R-factor (wR2) 0.130

Source: nih.goviucr.org

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound is predominantly stabilized by a robust network of intermolecular O-H···O hydrogen bonds. nih.govnih.govchemicalbook.com These interactions involve both the hydroxyl and carboxylic acid functional groups of adjacent molecules, creating a highly ordered supramolecular assembly. nih.gov The hydrogen atoms bonded to oxygen were located in a difference Fourier map and refined, confirming the specific interactions that define the crystal packing. nih.goviucr.org

The geometry of these crucial hydrogen bonds has been precisely determined, detailing the donor-acceptor distances and angles that characterize their strength and directionality. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °)

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
O1—H1···O3ⁱ 0.815 (15) 1.995 (16) 2.7959 (18) 168 (2)
O2—H2···O1ⁱⁱ 0.850 (16) 1.811 (16) 2.649 (2) 168 (2)

Symmetry codes: (i) x-1, y-1, z; (ii) x+1, y+2, z. Source: nih.goviucr.org

The directed and cooperative nature of the O-H···O hydrogen bonds results in the formation of extensive polymeric chains throughout the crystal lattice. nih.govnih.govresearchgate.net These one-dimensional chains are the fundamental structural motif, extending along a specific crystallographic direction. nih.goviucr.org Each molecule acts as both a donor and an acceptor of hydrogen bonds, linking it to two neighboring molecules and thus propagating the chain structure. nih.gov This arrangement creates a stable, repeating pattern that constitutes the backbone of the supramolecular architecture. nih.goviucr.org

Within the one-dimensional polymeric structure, specific and recurring ring motifs are formed via hydrogen bonding. nih.goviucr.org The intricate interplay between the hydroxyl and carboxylic acid groups leads to the self-assembly of two distinct types of rings:

12-membered rings: These are formed when the hydroxyl group of one molecule donates a hydrogen bond to the hydroxyl oxygen of the carboxyl group on an adjacent molecule. nih.goviucr.org

16-membered rings: These larger rings arise from intermolecular hydrogen bonding between the carbonyl oxygen of a carboxyl group and the hydrogen of a hydroxyl group from a different neighboring molecule. nih.goviucr.org

The structure is composed of these 12- and 16-membered rings in an alternating sequence, which collectively builds the one-dimensional polymeric network. nih.goviucr.org

Crystal Packing and Solid-State Conformational Analysis

The conformation of the molecule is clearly depicted in the crystal structure, showing the relative orientation of the acetic acid moiety with respect to the bulky adamantane (B196018) core. The carbon-hydrogen bonds were positioned geometrically during the refinement process. nih.goviucr.org The displacement ellipsoids, determined at the 30% probability level, provide insight into the thermal motion of the atoms within the crystal lattice, further characterizing the solid-state conformation. nih.goviucr.org

Derivatization Strategies and Structure Activity Relationship Sar Studies of 3 Hydroxyadamantane 1 Acetic Acid

Rational Design Principles for 3-Hydroxyadamantane-1-acetic acid Derivatives

The rational design of derivatives of this compound is guided by the principle of leveraging the adamantane (B196018) cage as a lipophilic, rigid scaffold to which pharmacophoric groups can be attached. The inherent properties of the adamantane moiety can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile.

Design strategies often focus on:

Introducing Specific Interactions: The functional groups serve as handles to introduce new moieties capable of specific interactions, such as hydrogen bonding, with biological targets.

Spatial Orientation: The rigid adamantane structure acts as a fixed anchor, presenting the attached functional groups in a well-defined spatial orientation. This can reduce the entropic penalty upon binding to a receptor and enhance binding affinity.

Chemical Modifications at the Hydroxyl and Carboxylic Acid Functionalities

The presence of both a tertiary hydroxyl group and a carboxylic acid moiety on the adamantane framework allows for selective chemical modifications to generate a diverse library of compounds.

Esterification and Modulation of Physicochemical Parameters

Esterification of the carboxylic acid group is a common strategy to mask the polar acidic function, thereby increasing lipophilicity and potentially improving membrane transport. While specific studies on the esterification of this compound are not widely published, research on analogous adamantane carboxylic acids provides insight into this approach. For instance, the synthesis of a series of triesters of 3,5-bis(carboxymethyl)-1-adamantanecarboxylic acid has demonstrated that esterification significantly impacts physicochemical properties. researchgate.net The resulting esters exhibited properties characteristic of high-quality lubricating oils, including high viscosity indices and good thermal-oxidative stability. researchgate.net This suggests that esterifying this compound could similarly yield derivatives with altered viscosity, thermal stability, and solubility profiles, which are critical parameters for various applications.

Table 1: Physicochemical Properties of Adamantane Tricarboxylic Acid Esters

This table is based on data for esters of 3,5-bis(carboxymethyl)-1-adamantanecarboxylic acid, as a model for the potential effects of esterification on adamantane-based acids.

Ester Alkyl ChainKinematic Viscosity at 100°C (mm²/s)Viscosity Index
C84.86145
C95.54148
C106.27151
C127.89156

Source: Adapted from ResearchGate. researchgate.net

This data illustrates that increasing the length of the alkyl chain in the ester group systematically increases both the kinematic viscosity and the viscosity index, demonstrating the tunability of physicochemical properties through esterification. researchgate.net

Synthesis of Pyridyl Amide and Sulfonamide Derivatives

The carboxylic acid function of this compound can be converted into an amide, a key functional group in many biologically active molecules. The synthesis of pyridyl amides, in particular, introduces a heteroaromatic ring that can participate in various non-covalent interactions. While direct synthesis from this compound is not detailed in available literature, general methods for amide formation from adamantane carboxylic acids are well-established. These typically involve activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with the desired amine.

Similarly, sulfonamides are a critical class of pharmacophores. The synthesis of sulfonamide derivatives containing an adamantane scaffold is of significant interest. For example, studies on arylsulfonamide derivatives have identified potent inhibitors of the H5N1 influenza virus. researchgate.net The general synthetic approach often involves reacting an amine with a sulfonyl chloride. In the context of this compound, one could envision converting the hydroxyl group to an amine, which could then be reacted with a pyridylsulfonyl chloride. Alternatively, the acetic acid moiety could be linked to a sulfonamide-containing fragment. Structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have shown that modifications to the sulfonamide scaffold can lead to potent and selective enzyme inhibitors. nih.gov

Incorporation of Halogen Atoms: Fluorination Reactions

Introducing halogen atoms, particularly fluorine, is a widely used strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity. The fluorination of adamantane derivatives can be achieved through various methods. For instance, liquid-phase fluorination can be used to substitute hydrogen atoms on the adamantane cage with fluorine. This process can be applied to adamantane esters, followed by hydrolysis to yield the fluorinated acid. Such methods allow for the production of adamantane derivatives with varying degrees of fluorination.

Introduction of Heteroatom-Containing Moieties

Beyond halogens, other heteroatoms can be incorporated to create novel derivatives. A notable example is the introduction of nitrogen-containing azole rings. Research has shown that 1-adamantanecarboxylic acid can react with azoles like 1,2,4-triazole (B32235) and tetrazole in concentrated sulfuric acid to form 3-(azol-1-yl)-1-adamantanecarboxylic acids. mdpi.com This reaction proceeds via the formation of an adamantyl carbocation. mdpi.com Interestingly, attempts to perform this reaction with less acidic azoles, such as pyrazole (B372694) and imidazole, were unsuccessful and instead yielded 3-hydroxyadamantane-1-carboxylic acid. mdpi.com This highlights a synthetic route where the hydroxyl group can be introduced onto the adamantane ring from a different precursor. These azole-containing adamantane carboxylic acids serve as bifunctional, angle-shaped building blocks for creating coordination polymers. mdpi.com

Table 2: Synthesis of Azole-Adamantane Carboxylic Acids

Starting Azole Product Yield
1H-1,2,4-Triazole 3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid Good
1H-Tetrazole 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid 81%
Pyrazole 3-Hydroxyadamantane-1-carboxylic acid 65%

Source: Adapted from MDPI. mdpi.com

Comparative Structure-Activity Relationship Investigations with Analogous Adamantane Structures

The biological activity of adamantane derivatives is highly sensitive to the nature and position of their substituents. SAR studies of analogous structures provide valuable insights that can be extrapolated to derivatives of this compound.

For example, in a study of amino acid analogues of the antiviral drug rimantadine (B1662185) (which has an amino group on the adamantane cage), conjugation with different amino acids significantly impacted antiviral activity against the influenza A virus. mdpi.com The study revealed that:

Conjugation of rimantadine with glycine (B1666218) resulted in a compound with high antiviral activity and low cytotoxicity. mdpi.com

Increasing the steric bulk of the amino acid substituent, for instance by using branched aliphatic amino acids (valine, leucine) or aromatic amino acids (phenylalanine, tyrosine), led to a decrease or complete loss of antiviral activity. mdpi.com

Molecular docking studies suggested that the smaller glycyl-rimantadine derivative could fit well into the M2 ion channel of the virus, forming an additional hydrogen bond compared to rimantadine itself. mdpi.com

These findings underscore that even subtle modifications to the functional groups attached to the adamantane scaffold can have profound effects on biological activity. For derivatives of this compound, this implies that the length, flexibility, and chemical nature of the groups used to modify the hydroxyl and carboxylic acid functions would be critical determinants of their ultimate activity.

Influence of Substituent Position and Nature on Molecular Functionality

The biological activity of adamantane derivatives is highly sensitive to the placement and chemical nature of substituents on the adamantane core. nih.gov The specific positioning of functional groups dictates how the molecule interacts with its biological target, influencing its potency, selectivity, and pharmacokinetic properties.

The functionalization of adamantane is most readily achieved at its tertiary positions (bridgeheads). nih.gov This is exemplified by the synthesis of many adamantane-based drugs. However, the introduction of substituents at these positions does not uniformly lead to enhanced activity. For instance, in the case of the antiviral drug amantadine (B194251), substitution at the tertiary positions of the adamantane nucleus was found to be detrimental to its activity against the Influenza A virus. nih.gov Similarly, increasing the size of substituents on the amino group of amantadine also diminishes its antiviral effect. nih.gov

The nature of the substituent is as critical as its position. Studies on various adamantane derivatives have shown that both steric and electronic effects of substituents influence regioselectivity and reactivity. nih.gov For example, investigations into the chlorocarbonylation of 1-substituted adamantanes revealed that the ratio of products substituted at the tertiary versus secondary positions was altered based on the steric bulk of the initial substituent. nih.gov This highlights the profound impact that even subtle changes to the substituent can have on the molecule's chemical behavior and, by extension, its biological interactions.

The following table summarizes the influence of different substituents on the properties of adamantane derivatives based on various studies.

Parent Compound Class Substituent Type/Position Observed Effect Reference
AmantadineSubstitution at tertiary positionsDetrimental to anti-Influenza A activity nih.gov
AmantadineIncreasing size of N-substituentsDiminished antiviral activity nih.gov
1-Substituted AdamantanesSteric bulk at position 1 (e.g., OMe > CO₂Me > Me)Altered regioselectivity in chlorocarbonylation nih.gov
AdamantaneBoron substitutionSignificant red shift in optical absorption, narrowed HOMO-LUMO gap mdpi.com
AdamantaneNitrogen substitutionBlue shift in optical absorption mdpi.com
AdamantaneOxygen substitutionModerate red shift in optical absorption mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Adamantane Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and mathematical approach to understanding how the chemical structure of a molecule quantitatively relates to its biological activity. nih.govyoutube.com This methodology is crucial in modern drug design, allowing for the prediction of a compound's activity and the rational design of new, more potent analogues. nih.gov For a class of compounds like adamantane carboxylic acids, QSAR can elucidate the specific physicochemical properties that govern their therapeutic effects.

The fundamental principle of QSAR is to establish a mathematical model that correlates variations in the biological activity of a series of compounds with variations in their molecular descriptors. youtube.com These descriptors are numerical representations of the molecules' physicochemical properties, which can be broadly categorized as:

Electronic: These describe the distribution of electrons in the molecule, such as atomic charges and dipole moments.

Steric: These relate to the size and shape of the molecule, including parameters like molecular volume and surface area.

Hydrophobic: These quantify the molecule's lipophilicity, often represented by the partition coefficient (logP).

The process of developing a QSAR model typically involves several steps. frontiersin.org First, the three-dimensional structures of the compounds in the series are drawn and their energy is minimized to find the most stable conformation. frontiersin.org Next, a wide range of molecular descriptors are calculated for each compound. frontiersin.org Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms like support vector machines and random forests, are then employed to identify the descriptors that have the most significant correlation with biological activity and to build a predictive model. frontiersin.org

For adamantane derivatives, QSAR can help to dissect the contributions of the bulky adamantane cage from the functional groups attached to it. The interaction of a drug with its receptor is determined by factors like its lipophilicity pattern, charge distribution, and the three-dimensional fit. nih.gov QSAR models can quantify these factors. For example, a QSAR study on a series of inhibitors might reveal that activity is positively correlated with a specific steric parameter (like molar refractivity) and negatively correlated with an electronic parameter, suggesting that larger, less electronegative substituents are favorable for activity. researchgate.net

The reliability of a QSAR model is assessed through rigorous validation techniques, such as leave-one-out cross-validation, to ensure its predictive power for new, untested compounds. frontiersin.orgresearchgate.net For adamantane carboxylic acids, a well-validated QSAR model could guide the synthesis of new derivatives by predicting which modifications to the hydroxyl or carboxylic acid moieties of a molecule like this compound would be most likely to enhance its desired biological activity. researchgate.net

The table below outlines the general steps and components involved in a typical QSAR study.

QSAR Step Description Examples of Methods/Descriptors
1. Data Set SelectionA series of structurally related compounds with measured biological activity (e.g., IC₅₀) is chosen.Amantadine derivatives, sulfonamide derivatives rsc.org
2. Structural OptimizationThe 2D or 3D structure of each molecule is generated and optimized to its lowest energy state.Molecular mechanics (MM+), Semi-empirical methods frontiersin.org
3. Descriptor CalculationNumerical values representing various physicochemical properties of the molecules are calculated.Electronic (e.g., dipole moment), Steric (e.g., molar refractivity), Hydrophobic (e.g., logP), Topological (e.g., Wiener index) researchgate.net
4. Model DevelopmentA mathematical equation is generated to correlate the descriptors with biological activity.Multiple Linear Regression (MLR), Support Vector Machines (SVR), Random Forest (RF) frontiersin.org
5. Model ValidationThe statistical quality and predictive ability of the model are rigorously tested.Leave-one-out cross-validation (LOOCV), R², RMSE frontiersin.org

Molecular Mechanisms and Investigational Biological Interactions of 3 Hydroxyadamantane 1 Acetic Acid Derivatives

Enzymatic Inhibition Profiles of 3-Hydroxyadamantane-1-acetic acid Derivatives

Derivatives of the adamantane (B196018) scaffold have been widely investigated as inhibitors of various enzymes due to their unique structural properties that allow for potent and selective interactions within enzyme active sites.

A significant area of investigation for adamantane derivatives is the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1). mdpi.com This enzyme plays a crucial role in the prereceptor activation of glucocorticoids, converting inactive cortisone (B1669442) into active cortisol, particularly in metabolic tissues like the liver and adipose tissue. nih.govnih.gov Elevated levels of cortisol at the tissue level are implicated in the development of various aspects of the metabolic syndrome, including obesity, insulin (B600854) resistance, and type 2 diabetes. mdpi.comnih.gov

Numerous adamantane derivatives have been designed and synthesized as potent and selective inhibitors of 11β-HSD-1. mdpi.com The bulky, lipophilic adamantyl group can fit into specific hydrophobic pockets of the enzyme's active site, contributing to high binding affinity. For instance, various series of adamantyl carboxamides, acetamides, and ethanone (B97240) pyridyl derivatives have been identified as potent human 11β-HSD-1 inhibitors. mdpi.com The goal of these inhibitors is to reduce local cortisol concentrations in target tissues without affecting systemic cortisol levels, which are essential for normal physiological functions. This targeted approach is considered a promising therapeutic strategy for metabolic and cardiovascular diseases. mdpi.com

The primary mechanism by which this compound derivatives modulate cortisol levels in in-vitro systems is through the direct inhibition of 11β-HSD-1. mdpi.comnih.gov In cellular assays, such as those using human embryonic kidney (HEK-293) cells transfected with the 11β-HSD-1 gene, these compounds have demonstrated the ability to block the conversion of cortisone to cortisol. mdpi.com

In a typical in-vitro experiment, cells expressing the enzyme are incubated with a substrate (cortisone) and the test inhibitor. The concentration of the product (cortisol) is then measured, often using techniques like high-performance liquid chromatography (HPLC) or specific immunoassays. A reduction in cortisol production in the presence of the adamantane derivative indicates inhibitory activity. The potency of this inhibition is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Studies have shown that certain adamantane derivatives can achieve IC50 values in the nanomolar range, indicating high potency. mdpi.com Furthermore, these compounds often exhibit high selectivity for 11β-HSD-1 over the type 2 isoform (11β-HSD-2), which is crucial for avoiding side effects related to electrolyte imbalance. mdpi.com

Metal-Chelating Properties of Modified Analogues, e.g., Deferiprone (B1670187) Analogs

Based on a comprehensive review of available scientific literature, there is no information regarding the metal-chelating properties of this compound derivatives or their modified analogues in the context of deferiprone. Research has focused on other pharmacological activities of adamantane derivatives, and the synthesis of deferiprone analogs has not included adamantane moieties.

Identification of Specific Molecular Targets and Associated Biochemical Pathways

The principal molecular target identified for therapeutic adamantane derivatives is 11β-HSD-1. mdpi.comnih.gov The inhibition of this enzyme directly impacts the glucocorticoid metabolic pathway. By preventing the intracellular regeneration of cortisol from cortisone, these inhibitors decrease the activation of the glucocorticoid receptor in key metabolic tissues.

The associated biochemical pathways influenced by this inhibition are central to energy homeostasis:

Glucose Metabolism: Reduced intracellular cortisol leads to decreased gluconeogenesis in the liver and improved insulin sensitivity in peripheral tissues, which can help in glycemic control. nih.gov

Lipid Metabolism: Inhibition of 11β-HSD-1 can affect adipocyte differentiation and function, potentially leading to reduced fat accumulation and improved lipid profiles. mdpi.com

Inflammatory Pathways: Glucocorticoids are potent anti-inflammatory agents. While systemic inhibition is undesirable, modulating local cortisol levels can have effects on inflammatory processes within specific tissues. nih.gov

The adamantane moiety itself is recognized as a valuable pharmacophore that can improve the metabolic stability and distribution of a drug, enhancing its ability to reach and interact with its molecular target. nih.gov

Role as a Precursor in the Development of Targeted Pharmaceutical Agents

The rigid adamantane scaffold is a valuable starting point in the synthesis of complex pharmaceutical agents. Its derivatives serve as key intermediates in multi-step synthetic routes.

One of the most notable applications of a 3-hydroxyadamantane derivative is as a key intermediate in the synthesis of Saxagliptin. drugs.com Saxagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.

The synthesis of Saxagliptin involves the coupling of two main fragments. One of these is an amino acid derivative containing the 3-hydroxyadamantane group, specifically (S)-α[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid. This intermediate is prepared from starting materials like 1-adamantanecarboxylic acid. drugs.com The synthetic pathway can involve several steps, including hydroxylation of the adamantane cage, followed by a series of reactions to introduce the α-amino acid functionality. drugs.com For example, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid is a crucial precursor that can be synthesized from 1-adamantanecarboxylic acid through oxidation steps. drugs.com This keto-acid can then be converted to the desired chiral amino acid intermediate through methods like asymmetric reductive amination. The presence of the 3-hydroxyadamantyl group in Saxagliptin is critical for its potent inhibitory activity against DPP-4.

Exploration of Derivatives for Neuroprotective and Vasodilator Activities

The adamantane scaffold has been a subject of significant interest in medicinal chemistry due to its rigid, lipophilic structure, which can favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct studies on the neuroprotective and vasodilator activities of this compound derivatives are limited in publicly available literature, research on other adamantane derivatives provides valuable insights into the potential of this chemical class to modulate neurological and vascular functions. These studies highlight various mechanisms through which adamantane-containing molecules can exert beneficial effects in the context of neurodegenerative diseases and cerebrovascular disorders.

Research into various adamantane derivatives has revealed their potential as neuroprotective and vasodilator agents, acting through diverse molecular mechanisms. These investigations, while not directly focused on derivatives of this compound, provide a strong rationale for the exploration of this specific subclass of compounds.

One area of investigation has been the impact of adamantane derivatives on cerebral blood flow. For instance, the adamantane derivative 5-hydroxyadamantane-2-on has been shown to enhance cerebral blood flow in animal models of brain ischemia. nih.govnih.govresearchgate.net This effect is noteworthy as it appears to be independent of the NMDA receptor antagonism commonly associated with other adamantane derivatives like memantine. nih.govnih.govresearchgate.net Instead, the vasodilatory action of 5-hydroxyadamantane-2-on is suggested to be mediated through the GABA-ergic system. nih.govnih.govresearchgate.net This finding points to the possibility of developing adamantane-based vasodilators with novel mechanisms of action.

Another significant avenue of research is the development of adamantane derivatives as multifunctional neuroprotective agents. Scientists have synthesized novel adamantane compounds that exhibit inhibitory activity against both NMDA receptors and voltage-gated calcium channels (VGCCs). uwc.ac.zarsc.org Overactivation of these channels is a key factor in the excitotoxicity cascade that leads to neuronal damage in various neurodegenerative disorders. By dual-targeting these channels, such derivatives may offer a more comprehensive neuroprotective strategy compared to agents that act on a single target. uwc.ac.za

Furthermore, the conjugation of the adamantane moiety with other pharmacologically active molecules has yielded promising results. For example, conjugates of edaravone, a free radical scavenger, with aminoadamantanes have been synthesized and evaluated for their potential in treating amyotrophic lateral sclerosis (ALS). mdpi.com These conjugates have demonstrated the ability to inhibit lipid peroxidation, block sodium currents, and reduce the aggregation of disease-related proteins. mdpi.com Similarly, conjugates of myrtenal (B1677600) with adamantane have shown neuroprotective properties in models of dementia, including the inhibition of acetylcholinesterase and antioxidant effects. nih.gov

The research into novel adamantane derivatives also extends to their potential role in modulating neuroinflammation and enhancing neural plasticity, which are critical factors in cognitive function and neurodegeneration. nih.gov Studies have shown that certain adamantane derivatives can influence the expression of genes related to neurotrophic factors and reduce pro-inflammatory markers in the brain. nih.gov

The table below summarizes the findings for different adamantane derivatives, highlighting their investigational biological activities.

Compound/Derivative ClassInvestigational ActivityModel SystemKey Findings
5-Hydroxyadamantane-2-onCerebrovascular and NeuroprotectiveRat models of brain ischemiaEnhances cerebral blood flow; effect is not mediated by NMDA receptors but possibly by the GABA-ergic system. nih.govnih.govresearchgate.net
Benzyl and phenylethyl adamantane amine derivativesDual NMDA receptor and voltage-gated calcium channel inhibitionRat brain synaptoneurosomesCompounds displayed significant inhibitory activity against both NMDA receptor channels and VGCCs. uwc.ac.zarsc.org
Adamantane-Edaravone ConjugatesNeuroprotective for ALSRat brain homogenate and neuronal cell modelsInhibit lipid peroxidation, block fast sodium currents, and reduce aggregation of FUS-protein. mdpi.com
Myrtenal-Adamantane ConjugatesNeuroprotective in dementia modelsRat model of dementiaRestored memory, exhibited acetylcholinesterase-inhibitory activity, and showed antioxidant properties. nih.gov
Novel Adamantane DerivativesAnti-inflammatory and promotion of neural plasticityDiabetes mouse model with cognitive impairmentRestricted diabetes-induced cognitive deficits and modulated genes related to neuroinflammation and neurotrophic factors. nih.gov

While the direct evidence for the neuroprotective and vasodilator effects of this compound derivatives remains to be established, the broader research on the adamantane class of compounds provides a solid foundation for future investigations in this area. The versatility of the adamantane cage allows for the introduction of various functional groups and conjugation with other molecules, offering a rich chemical space for the design of new therapeutic agents for neurological and vascular disorders.

Advanced Applications of 3 Hydroxyadamantane 1 Acetic Acid in Chemical and Materials Science

Fabrication of Adamantane (B196018) Diols and Polyols

The functional groups of 3-hydroxyadamantane-1-acetic acid and its close derivatives serve as reactive handles for the synthesis of more complex polycyclic structures, such as adamantane diols. These diols are crucial intermediates for creating polymers and other functional materials.

1,3-Adamantanediol is a highly versatile building block prized for its rigid, diamond-like structure and bis-hydroxy functional groups, which are essential for polymer synthesis and materials science applications. wikipedia.org While not directly synthesized from this compound, a highly efficient and scalable method has been developed using the closely related precursor, 3-hydroxyadamantane-1-carboxylic acid. wikipedia.orgd-nb.info This process involves a three-step reaction sequence: chlorination, decarbonylation, and hydrolysis. wikipedia.org

The synthesis begins with the reaction of 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride, which serves as the chlorinating agent. wikipedia.org This initial step proceeds through chlorination and decarbonylation to yield 1,3-dichloro adamantane. wikipedia.orgd-nb.info The subsequent conversion to the final product, 1,3-adamantanediol, is achieved through hydrolysis in a "triethylamine–water" solution. wikipedia.org This method is noted for its high selectivity, excellent yields, and mild reaction conditions, making it suitable for industrial-scale production. wikipedia.orgd-nb.info Under optimal conditions, this synthesis route achieves impressive total isolated yields of up to 95% with purities reaching 99%. wikipedia.orgd-nb.info

Table 1: Optimized Synthesis of 1,3-Adamantanediol from a 3-Hydroxyadamantane-1-carboxylic acid Precursor
StepReactantsReagent/SolventKey TransformationIsolated YieldPurityRef.
13-Hydroxyadamantane-1-carboxylic acidThionyl Dichloride, DichloromethaneChlorination & Decarbonylation>95% (at 60°C)- wikipedia.org
21,3-Dichloro adamantaneTriethylamine-Water SolutionHydrolysis-- wikipedia.org
Overall 3-Hydroxyadamantane-1-carboxylic acid -Conversion to 1,3-Adamantanediol Up to 95% Up to 99% wikipedia.orgd-nb.info

Contributions to Optical Materials Research

The unique cage structure of adamantane imparts desirable properties to optical materials, including enhanced thermal stability and transparency. Derivatives like this compound are explored for their potential to create materials with advanced optical functionalities.

In the semiconductor industry, photoresists are critical for the photolithography process, which defines the intricate patterns on silicon wafers. researchgate.net Adamantane-modified photoresist materials have demonstrated improved performance characteristics. wikipedia.org The incorporation of the bulky, rigid adamantane cage into polymer backbones enhances properties such as etching resistance, thermal stability, and high glass transition temperatures. wikipedia.org For example, photosensitive resins with excellent etching resistance and heat resistance have been synthesized from 1,3-adamantanediol, a direct derivative of the adamantane core. wikipedia.org

This compound, with its dual functional groups, is a prime candidate for incorporation into photoresist polymers. It can be polymerized to form polyesters or functionalized to create monomers, such as adamantyl methacrylates, which are then integrated into photoresist formulations. researchgate.net These adamantane-containing polymers are key components in chemically amplified resists, where they help to create uniform coatings and enable the high-resolution patterning required for modern microelectronics. researchgate.netnih.gov

While direct applications of this compound in the fabrication of optical fibers are not extensively documented, the broader class of adamantane derivatives exhibits significant and unusual optical properties relevant to the field. d-nb.infonih.gov Certain adamantane-like molecules display extreme nonlinear optical (NLO) properties, including the ability to generate white light when exposed to near-infrared light. d-nb.info This phenomenon highlights the potential of the adamantane scaffold in creating materials for advanced optical applications. Furthermore, adamantane derivatives can be synthesized to be chiral, possessing optical activity, which is a key property for various optical components. wikipedia.org The bifunctional nature of this compound makes it a suitable building block for creating polymers that could potentially harness these intrinsic optical characteristics of the adamantane core for use in specialty optical materials.

Engineering of Novel Functional Resins and Polymers

The ability of this compound to act as a monomer is one of its most significant attributes in materials science. Its hydroxyl and carboxylic acid groups can readily participate in polymerization reactions, such as polycondensation, to form polyesters. The resulting polymers incorporate the adamantane cage directly into their backbone, imparting the structure's inherent rigidity, thermal stability, and defined stereochemistry to the final material.

The incorporation of the adamantane moiety is a well-established strategy for enhancing the properties of polymers. These adamantane-containing polymers are investigated for use as specialty resins with high thermal stability and mechanical strength. The defined three-dimensional structure of the adamantane unit can influence chain packing and morphology, leading to materials with unique physical properties.

Participation in Coordination Polymer Synthesis

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The rigid and predictable geometry of adamantane derivatives makes them excellent candidates for use as organic linkers in the construction of these frameworks. nih.gov

Interestingly, this compound itself demonstrates a form of coordination polymer synthesis through self-assembly in the solid state. researchgate.net X-ray diffraction analysis reveals that the molecules form an extensive one-dimensional polymeric network. researchgate.net This chain is stabilized by intermolecular O—H⋯O hydrogen bonds, where the hydroxyl group of one molecule bonds with the carboxyl group of an adjacent molecule, and the carboxyl group of the first molecule bonds with the hydroxyl group of another neighbor. researchgate.net This intricate hydrogen-bonding scheme results in alternating 12- and 16-membered rings, creating a stable, self-assembled supramolecular chain. researchgate.net This inherent ability to form ordered, polymeric structures underscores its potential as a fundamental building block in supramolecular chemistry and the design of new coordination materials. researchgate.net

Table 2: Hydrogen-Bond Geometry in Crystalline this compound
Bond (D—H⋯A)D-H (Å)H⋯A (Å)D⋯A (Å)D-H⋯A (°)Symmetry CodeRef.
O1—H1⋯O30.8151.9952.7959168(i) researchgate.net
O2—H2⋯O10.8501.8112.649168(ii) researchgate.net

D = donor atom; H = hydrogen; A = acceptor atom. Symmetry codes define the position of the adjacent molecule in the crystal lattice.

Application as Structural Models for Nanodiamonds in Surface Chemistry Studies

This compound serves as an exemplary molecular model for understanding the surface chemistry of nanodiamonds. The adamantane cage structure is a diamondoid, representing the smallest repeating unit of the diamond lattice. uni-giessen.dechemrxiv.orgchemistryviews.org This structural similarity allows researchers to study surface phenomena on a well-defined molecular scale, which can then be extrapolated to the more complex surfaces of actual nanodiamonds. The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups on the adamantane core mimics the surfaces of oxidized nanodiamonds, which are commonly produced by treating nanodiamonds with strong acids to introduce functional groups for further applications. mdpi.comnih.govpnas.org

The study of this compound provides critical insights into the behavior of functional groups on a curved diamond-like surface. The fixed geometric arrangement of the functional groups on the rigid adamantane framework allows for precise analysis of intramolecular and intermolecular interactions. Research conducted at the Zhejiang Key Laboratory for Reactive Chemistry on Solid Surfaces has provided detailed crystallographic data for this compound. nih.govnih.gov

X-ray diffraction studies have revealed that in the solid state, molecules of this compound are interconnected through a network of hydrogen bonds. nih.gov The hydroxyl group of one molecule forms a hydrogen bond with the carboxylic acid group of an adjacent molecule. This intermolecular hydrogen bonding leads to the formation of a one-dimensional polymeric chain. nih.gov This self-assembly behavior is directly relevant to understanding how functionalized nanodiamonds might interact with each other and with surrounding media, influencing properties such as dispersibility and aggregation.

The detailed structural information obtained from single-crystal X-ray diffraction of this compound provides a basis for theoretical modeling of nanodiamond surfaces. By understanding the precise bond lengths, bond angles, and hydrogen bonding motifs in this model system, more accurate simulations of functionalized nanodiamond surfaces can be developed. This knowledge is instrumental in predicting the outcomes of surface modification reactions and the subsequent behavior of the nanodiamonds in various environments.

ParameterValueReference
Molecular FormulaC₁₂H₁₈O₃ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)10.179(2) nih.gov
b (Å)11.019(2) nih.gov
c (Å)10.138(2) nih.gov
β (°)107.01(3) nih.gov
Volume (ų)1085.5(4) nih.gov
Z4 nih.gov

Table 1: Crystallographic Data for this compound

Hydrogen BondD-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O(3)-H(3)···O(1)ⁱ0.821.872.686(2)171
O(1)-H(1A)···O(2)ⁱⁱ0.821.822.639(2)176

Table 2: Hydrogen Bond Geometry for this compound (Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y-1/2, -z+1/2)

The data presented in these tables, derived from crystallographic studies, quantitatively describes the molecular structure and intermolecular interactions of this compound. This information is foundational for its use as a high-fidelity model for the surfaces of nanodiamonds functionalized with hydroxyl and carboxyl groups.

Computational Chemistry and Theoretical Modeling of 3 Hydroxyadamantane 1 Acetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a foundational understanding of a molecule's electronic character, revealing insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgtsri.or.th It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For adamantane (B196018) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. tandfonline.comtandfonline.comtsri.or.th

In studies on similar adamantane structures, DFT has been used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, in a study of an adamantane-isothiourea derivative, DFT calculations at the M06-2X/6−311 + G(2df,2p) level of theory were used to describe its structural properties, finding adamantane C-C bond lengths to be around 1.53 Å. tandfonline.com

Calculate Vibrational Spectra: Theoretical IR and Raman spectra can be computed to aid in the assignment of experimental spectral bands. A characteristic adamantane cage breathing mode, for example, has been identified both theoretically and experimentally around 785 cm⁻¹ in a related derivative. bohrium.com

Determine Thermodynamic Properties: Parameters such as enthalpy, entropy, and Gibbs free energy can be calculated, providing insight into the stability of the molecule.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For adamantane derivatives, FMO analysis reveals how different functional groups influence the molecule's reactivity. tandfonline.comnih.gov For example, a study on 1-bromo adamantane showed that the HOMO-LUMO gap changes significantly in different solvents, indicating that the molecule's electronic structure is sensitive to its environment. nih.gov In a comprehensive study of 3-hydroxyadamantane-1-carboxylic acid, a close analog, analysis of the FMOs would be essential to understanding its reactivity profile. researchgate.net The HOMO is expected to be localized on the electron-rich oxygen atoms of the hydroxyl and carboxyl groups, while the LUMO would likely involve the C=O antibonding orbital of the carboxylic acid.

Table 1: Representative Frontier Molecular Orbital Data for an Adamantane Derivative This table illustrates typical data obtained from FMO analysis of an adamantane derivative in different environments, highlighting the influence of solvation on electronic properties.

SolventHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Gas Phase-7.01.58.5
Water-7.21.38.5
Ethanol-7.11.48.5
Chloroform-7.11.48.5

Note: Data is illustrative and based on general findings for adamantane derivatives. Specific values for 3-Hydroxyadamantane-1-acetic acid would require dedicated calculations.

Generation of Molecular Electrostatic Potential Maps for Reactivity Prediction

A Molecular Electrostatic Potential (MESP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. pearson.com It is an invaluable tool for predicting reactivity, as it shows the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). tandfonline.comksu.edu.sapearson.com

For this compound, an MESP map would clearly identify the nucleophilic and electrophilic sites.

Negative Potential (Red/Yellow): These regions, indicating high electron density, would be concentrated around the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups. These are the most likely sites for electrophilic attack, such as protonation or coordination to a metal ion.

Positive Potential (Blue): The most intense positive potential would be located on the acidic hydrogen of the carboxylic acid group (-COOH) and, to a lesser extent, the hydrogen of the hydroxyl group (-OH). These are the sites susceptible to attack by nucleophiles.

Studies on other adamantane derivatives confirm that functional groups like thione and triazole rings are strong attractive and repulsive sites, guiding intermolecular interactions. tandfonline.comksu.edu.sa

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a view of its behavior over time. tandfonline.comksu.edu.sa By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and interactions of a molecule in a realistic environment, such as in a solvent or bound to a protein. semanticscholar.org

Investigation of Conformational Dynamics and Stability

The rigid adamantane cage itself has very few degrees of freedom. However, the acetic acid side chain (-CH₂COOH) and the hydroxyl group (-OH) of this compound can rotate. The crystal structure of the compound, determined by X-ray diffraction, provides a starting point for understanding its solid-state conformation. nih.govnih.govresearchgate.net In this structure, the molecule's conformation is stabilized by intermolecular O-H···O hydrogen bonds that link the hydroxyl and carboxyl groups of adjacent molecules into a chain. nih.govnih.gov

MD simulations can extend this understanding by exploring the molecule's preferred conformations in solution. These simulations can reveal the flexibility of the acetic acid side chain and the dynamics of hydrogen bonding with solvent molecules (e.g., water). Such simulations performed on other adamantane derivatives have been used to assess the stability of ligand-protein complexes and calculate parameters like the solvent-accessible surface area (SASA). bohrium.comsemanticscholar.org

Table 2: Crystallographic Data for this compound This table summarizes the key parameters from the single-crystal X-ray diffraction study, which provides the basis for conformational analysis. nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₈O₃
Molecular Weight210.26
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5120 (9)
b (Å)7.9485 (11)
c (Å)11.5469 (15)
α (°)106.919 (10)
β (°)94.838 (10)
γ (°)104.443 (7)
Volume (ų)545.73 (13)

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Adamantane derivatives are frequently explored as inhibitors for various enzymes. nih.govnih.govtandfonline.com Docking studies on these derivatives involve placing the adamantane compound into the active site of a target protein and scoring the different binding poses based on factors like intermolecular energies and conformational changes.

For this compound, docking studies could be used to predict its potential to inhibit enzymes where the bulky adamantane cage can occupy a hydrophobic pocket and the hydroxyl and carboxyl groups can form specific hydrogen bonds with amino acid residues in the active site. For example, in studies of adamantane-linked triazoles as potential 11β-HSD1 inhibitors, docking was used to predict binding affinity scores and identify key interactions with active site residues. nih.gov Another study on adamantane derivatives targeting the EGFR protein reported binding energies ranging from -19.19 to -22.07 Kcal/mol. nih.gov

Table 3: Illustrative Data from a Molecular Docking Study This table shows the type of results generated from a typical docking study, including binding energy and key interacting residues.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
EGFR KinaseAdamantane Derivative-8.3ASP855, THR854LEU718, VAL726, ALA743, LEU792
11β-HSD1Adamantane-triazole-7.5SER170, TYR183VAL227, TRP228

Note: Data is illustrative and based on published studies of other adamantane derivatives. nih.govtandfonline.com The specific interactions of this compound would depend on the chosen protein target.

Prediction of Global and Local Reactivity Descriptors

Global and local reactivity descriptors are crucial in understanding the chemical reactivity and stability of a molecule. These descriptors are often calculated using DFT methods, which have been successfully applied to various adamantane derivatives. For this compound, these descriptors would be derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors

Global reactivity descriptors provide a general overview of the molecule's reactivity. Key descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A larger gap implies higher stability and lower reactivity.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released upon gaining an electron, approximated as A ≈ -E(LUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as χ ≈ (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η ≈ (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

While specific values for this compound are not published, studies on similar adamantane derivatives suggest that the presence of the hydroxyl and carboxylic acid groups will significantly influence these parameters compared to the parent adamantane cage. The electron-withdrawing nature of these functional groups would likely lower the HOMO and LUMO energies.

Local Reactivity Descriptors

Local reactivity descriptors pinpoint the most reactive sites within a molecule. These are essential for predicting the outcomes of chemical reactions.

Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. They are used to identify sites susceptible to nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attack. For this compound, the oxygen atoms of the hydroxyl and carboxyl groups, as well as the tertiary carbon of the adamantane cage, would be key areas of interest for reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around a molecule. Regions of negative potential (red/yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the oxygen atoms would exhibit negative MEP, while the hydrogen of the hydroxyl and carboxylic acid groups would show positive MEP.

Table of Predicted Reactivity Descriptors

Based on analogous compounds, a qualitative prediction of reactivity can be summarized.

Descriptor TypePredicted Characteristics for this compound
Global Reactivity Moderate HOMO-LUMO gap, indicating reasonable stability but with reactive functional groups.
Local Reactivity The hydroxyl and carboxylic acid groups are the primary sites for chemical reactions. The tertiary carbon of the adamantane cage is also a potential reaction site.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including transition states and reaction energy profiles. For adamantane derivatives, theoretical studies have provided valuable insights into various reaction pathways.

Hydroxylation Reactions

A theoretical study on the hydroxylation of adamantane by ferrate(VI) using DFT at the B3LYP/6-311++G level of theory has shed light on the mechanism of C-H bond activation. nih.gov This study demonstrated that the reaction proceeds via a two-step mechanism:

Hydrogen Atom Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the adamantane cage, leading to the formation of a radical intermediate.

Oxygen Rebound: This is followed by a rapid C-O bond formation.

The calculations revealed that the activation energy for abstracting a tertiary hydrogen is lower than that for a secondary hydrogen, explaining the observed regioselectivity for the formation of 1-adamantanol. nih.gov A similar approach could be applied to understand the further oxidation or other reactions of this compound.

Carbocation-Mediated Reactions

The adamantane cage is known to form a stable carbocation at the bridgehead position under acidic conditions. mdpi.com This property is central to many of its derivatization reactions. Computational studies can model the formation and stability of the adamantyl cation and its subsequent reactions with nucleophiles. For this compound, the presence of the carboxylic acid group can influence the stability of the carbocation. mdpi.com Theoretical calculations could predict the most favorable sites for nucleophilic attack and the energy barriers for such reactions.

Table of Studied Reaction Pathways for Adamantane Derivatives

Reaction TypeComputational MethodKey FindingsRelevance to this compound
Hydroxylation DFT (B3LYP) nih.govC-H activation proceeds via hydrogen abstraction followed by oxygen rebound. Tertiary C-H bonds are more reactive. nih.govProvides a framework for understanding potential oxidation reactions of the adamantane cage.
Carbocation Formation General knowledge mdpi.comAdamantane readily forms a stable tertiary carbocation in acidic media, facilitating nucleophilic substitution. mdpi.comThe reactivity of the tertiary carbon atom can be modeled to predict derivatization pathways.

By applying these established computational methodologies, a detailed understanding of the reactivity and potential reaction pathways of this compound can be achieved, guiding synthetic efforts and the development of new applications for this compound.

Future Research Directions and Emerging Perspectives for 3 Hydroxyadamantane 1 Acetic Acid

Exploration of Unconventional Synthetic Methodologies

The synthesis of adamantane (B196018) derivatives has evolved significantly since its first discovery. wikipedia.org While established methods exist, future research is poised to explore more efficient and unconventional synthetic pathways for 3-Hydroxyadamantane-1-acetic acid and its analogues.

Key areas for future synthetic exploration include:

Catalytic Approaches: The use of metal catalysts, such as palladium, ruthenium, and others, has shown promise in the synthesis of adamantane derivatives, though often with limitations in yield and selectivity. acs.org Future work could focus on developing novel catalytic systems that offer milder reaction conditions and improved efficiency for the synthesis of this compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing field. Investigating enzymatic routes to this compound could provide highly selective and environmentally friendly synthetic alternatives.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy in organic synthesis. Developing methods for the selective C-H activation of the adamantane core could streamline the synthesis of this compound and its derivatives.

Advanced Derivatization for Tailored Bioactivity or Material Performance

The functional groups of this compound, the hydroxyl and carboxylic acid moieties, provide handles for extensive derivatization. This opens up possibilities for creating a diverse library of compounds with tailored properties for specific applications.

Future research in this area will likely focus on:

Bioactive Conjugates: Covalently linking this compound to other bioactive molecules, such as peptides or known drugs, could enhance their therapeutic properties. nih.gov The adamantane moiety can improve lipophilicity and metabolic stability, potentially leading to better drug candidates. nih.govnih.gov

Polymer Functionalization: Incorporating this compound into polymer backbones or as pendant groups can modify the properties of materials. wikipedia.org This could lead to the development of new polymers with enhanced thermal stability, mechanical strength, or specific recognition capabilities for applications like coatings for electronic displays. wikipedia.org

Supramolecular Assemblies: The adamantane cage is known to form strong inclusion complexes with host molecules like cyclodextrins. nih.govpensoft.net Derivatization of this compound can be used to create building blocks for self-assembled supramolecular systems with applications in drug delivery and surface recognition. nih.govpensoft.net

Optoelectronic Materials: Research into adamantane-type clusters has revealed their potential for nonlinear optical properties. rsc.org Advanced derivatization of this compound could lead to the creation of new materials for light conversion devices. rsc.org

Deeper Mechanistic Elucidation of Biological and Material Interactions

A thorough understanding of how this compound and its derivatives interact with biological systems and materials at a molecular level is crucial for their rational design and application.

Future research should aim to:

Identify Biological Targets: For derivatives showing bioactivity, identifying the specific protein or enzyme targets is a key step. nih.gov Techniques such as affinity chromatography, proteomics, and computational docking studies will be instrumental in this endeavor.

Probe Structure-Activity Relationships (SAR): Systematically modifying the structure of this compound derivatives and evaluating their activity will provide valuable insights into the key structural features required for a desired biological effect. publish.csiro.au

Investigate Membrane Interactions: The lipophilic nature of the adamantane core suggests that its derivatives are likely to interact with cell membranes. pensoft.net Studying these interactions using model membrane systems and advanced analytical techniques can shed light on their mechanism of action and potential for drug delivery applications. pensoft.netnih.gov

Characterize Material Interfaces: When incorporated into materials, understanding the interactions at the interface between the adamantane derivative and the surrounding matrix is essential for predicting and controlling the material's properties. Spectroscopic and microscopic techniques will play a vital role in this characterization.

Development of Novel Multidisciplinary Applications

The unique properties of the adamantane scaffold position this compound and its derivatives as versatile building blocks for a wide range of multidisciplinary applications.

Emerging areas of application include:

Targeted Drug Delivery: The ability of adamantane to act as a molecular anchor in liposomes and its affinity for cyclodextrins make it an attractive component for targeted drug delivery systems. nih.govpensoft.net Future research could focus on developing smart delivery systems that release their payload in response to specific stimuli.

Nanotechnology: Adamantane's cage-like structure makes it a suitable building block for the self-assembly of nanostructures. wikipedia.org This could lead to the development of novel nanomaterials with applications in electronics, catalysis, and medicine.

Biomaterials: The biocompatibility of certain adamantane derivatives makes them promising candidates for use in biomedical devices and tissue engineering. nih.gov Research could explore the use of this compound derivatives in creating scaffolds for cell growth or as components of biocompatible coatings.

Sensors: The specific binding properties of adamantane derivatives could be harnessed to develop chemical and biological sensors. By functionalizing a sensor surface with a derivative of this compound, it may be possible to detect specific analytes with high sensitivity and selectivity.

Integration of Advanced Data Science and Machine Learning in Compound Research

The application of data science and machine learning (ML) is revolutionizing drug discovery and materials science. youtube.comyoutube.com These computational tools can accelerate the research and development process for compounds like this compound.

Future integration of these technologies will likely involve:

Predictive Modeling: ML algorithms can be trained on existing data to predict the properties of new, unsynthesized derivatives of this compound. youtube.com This can help to prioritize which compounds to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. youtube.com This can provide valuable insights for designing more potent or effective compounds.

De Novo Design: Generative ML models can be used to design novel adamantane derivatives with desired properties from scratch. These models can explore a vast chemical space to identify promising new molecular structures.

Reaction Prediction and Optimization: ML can be used to predict the outcomes of chemical reactions and to optimize reaction conditions, leading to more efficient and reliable synthetic routes. youtube.com

Q & A

Basic: What synthetic methodologies are recommended for 3-Hydroxyadamantane-1-acetic acid, and how do reaction parameters affect yield optimization?

Methodological Answer:
The synthesis typically involves functionalization of adamantane derivatives. A common approach utilizes acid-catalyzed reactions, such as the Demjanov-Tiffeneau ring enlargement, to introduce hydroxyl and acetic acid moieties . Key parameters include:

  • Catalyst selection : Lewis acids (e.g., ZnI₂) enhance reaction efficiency in silylation steps .
  • Temperature control : Reactions often proceed at 25°C for intermediate stability .
  • Purification : Column chromatography or recrystallization (e.g., using EtOAc/hexane) is critical for achieving ≥98% purity .
    Yield improvements (up to 56% in multi-step syntheses) require strict pH control during salt formation (e.g., HCl for hydrochloride derivatives) .

Basic: How is the crystalline structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals a triclinic P1 space group with unit cell dimensions a = 6.5120 Å, b = 7.9485 Å, and c = 11.5469 Å . Structural stabilization is achieved via:

  • O–H···O hydrogen bonds : Between hydroxyl and carboxyl groups (2.7–3.0 Å bond lengths) .
  • Van der Waals interactions : Adamantane’s rigid framework contributes to dense packing (density = 1.280 Mg/m³) .
    Validation with Hirshfeld surface analysis and CrystalExplorer software is recommended to quantify interaction contributions.

Basic: What analytical protocols ensure accurate purity assessment of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 210 nm; retention time correlates with ≥98% purity .
  • Melting point analysis : Sharp mp = 203–204°C indicates high crystallinity .
  • Spectroscopic cross-validation :
    • ¹H/¹³C NMR : Compare peaks with PubChem reference data (δ 1.5–2.5 ppm for adamantane protons; δ 175 ppm for carboxyl carbon) .
    • FT-IR : Confirm hydroxyl (3400–3200 cm⁻¹) and carboxyl (1700 cm⁻¹) stretches .

Advanced: How can researchers reconcile discrepancies in NMR data for derivatives of this compound?

Methodological Answer:
Contradictions often arise from dynamic stereochemistry or solvent effects . Mitigation strategies include:

  • Variable-temperature NMR : Resolve broadening caused by conformational exchange (e.g., chair-flipping in adamantane) .
  • Isotopic labeling : Synthesize ¹³C-enriched analogs (e.g., at C4) to track signal splitting in complex mixtures .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict chemical shifts for comparison with experimental data .

Advanced: What mechanistic insights explain the reactivity of this compound under acidic conditions?

Methodological Answer:
Protonation of the carboxyl group facilitates electrophilic substitution on the adamantane core. Key pathways include:

  • Ring expansion : Lewis acids (e.g., AlCl₃) promote Wagner-Meerwein rearrangements, forming methyladamantane derivatives via carbocation intermediates .
  • Esterification : Methanol/H₂SO₄ yields methyl esters, monitored by TLC (Rf = 0.6 in 1:1 EtOAc/hexane) .
    Kinetic studies (e.g., stopped-flow UV-Vis) quantify rate constants for intermediate carbocation stability.

Safety: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acidic vapors .
  • Spill management : Neutralize with NaHCO₃ and adsorb with vermiculite .
  • Storage : Keep sealed in dry, room-temperature environments to prevent hygroscopic degradation .

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